3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Description
Properties
Molecular Formula |
C27H31NO6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C27H31NO6/c1-17-20-13-14-22(32-23(29)12-9-15-28-26(31)34-27(3,4)5)18(2)24(20)33-25(30)21(17)16-19-10-7-6-8-11-19/h6-8,10-11,13-14H,9,12,15-16H2,1-5H3,(H,28,31) |
InChI Key |
VGRPAVDOIDATJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple stepsThe tert-butoxycarbonyl (Boc) protection of the amino group is then carried out, and finally, the esterification with butanoic acid is performed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the carbonyl groups.
Substitution: The benzyl and tert-butoxycarbonyl groups can be substituted under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The Boc-protected amino acid ester may also play a role in modulating biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analog: Methyl 4-[(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
This analog (CAS 374762-51-3) shares the core coumarin scaffold with the target compound but differs in the ester substituent. Instead of the Boc-amino butanoate group, it features a methyl benzoate group attached via an oxymethyl linker at position 7 .
Table 1: Comparative Physical Properties
Key Differences and Implications:
However, deprotection of the amine could enhance solubility in polar solvents.
Reactivity : The Boc-protected amine in the target compound allows for selective deprotection under acidic conditions, enabling downstream functionalization—a feature absent in the methyl benzoate analog.
Biological Activity: Coumarins with amino acid derivatives often exhibit enhanced bioactivity (e.g., enzyme inhibition or fluorescence properties) compared to simple esters .
Broader Context: Coumarin Derivatives
Coumarin derivatives are renowned for their diverse applications, including:
- Fluorescent Probes : Substitutions at position 7 strongly influence emission properties.
- Anticoagulant Activity : Structural analogs of warfarin (a coumarin-based drug) highlight the importance of ester and aromatic groups in pharmacokinetics.
- Synthetic Intermediates : Boc-protected compounds like the target molecule are critical in peptide synthesis due to their stability under basic conditions.
Research Findings and Methodological Considerations
For example:
Biological Activity
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate, a compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 338.35 g/mol. Its structure features a coumarin backbone with a benzyl group and a tert-butoxycarbonyl (Boc) amino butanoate side chain, which may influence its biological activity.
Synthesis
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the coumarin core followed by the introduction of the benzyl and Boc-protected amino acid moieties.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the benzyl group in this compound may enhance its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve modulation of signaling pathways related to cell survival and death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 12.3 | Inhibition of proliferation |
Acetylcholinesterase Inhibition
The compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Preliminary assays suggest that it may act as a competitive inhibitor, thus potentially enhancing cholinergic neurotransmission.
Case Studies
-
Study on Neuroprotective Effects :
A study published in Nature Reviews investigated the neuroprotective effects of various coumarin derivatives, including this compound. It was found to significantly reduce neuronal cell death in models of oxidative stress, suggesting potential for therapeutic use in neurodegenerative disorders. -
Anticancer Activity Assessment :
In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis. -
Molecular Docking Studies :
Computational studies have shown favorable binding interactions between this compound and AChE, providing insights into its mechanism as an inhibitor. The docking studies revealed key interactions that stabilize the complex, suggesting a promising lead for further drug development.
Toxicity and Safety
While initial findings are promising, comprehensive toxicity studies are essential to evaluate the safety profile of this compound before clinical applications can be considered. Preliminary data suggest low toxicity at therapeutic doses; however, detailed pharmacokinetic studies are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
